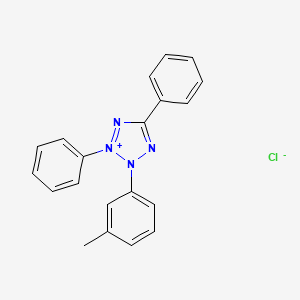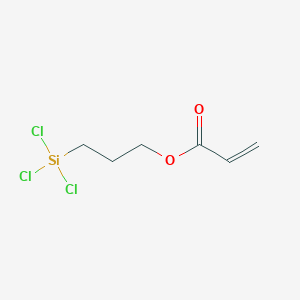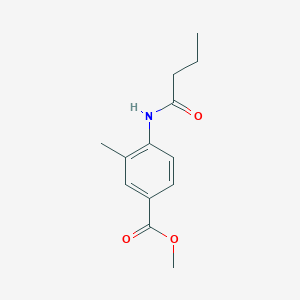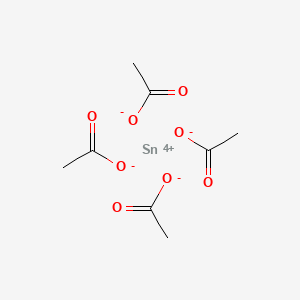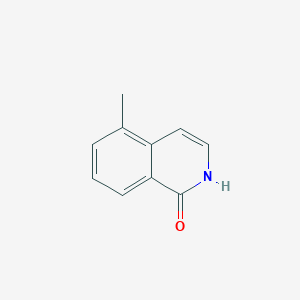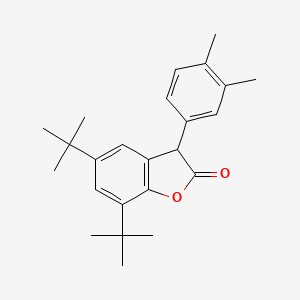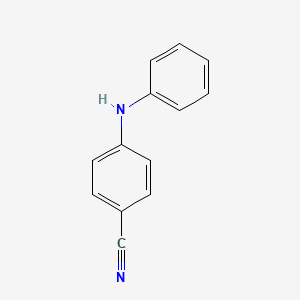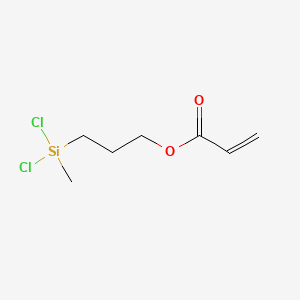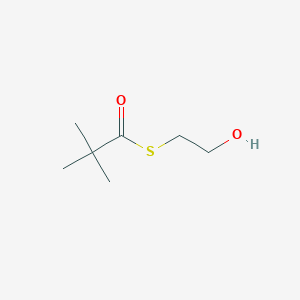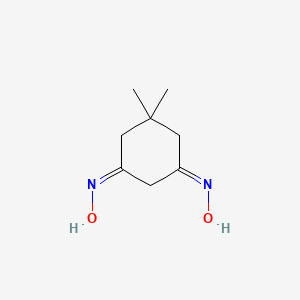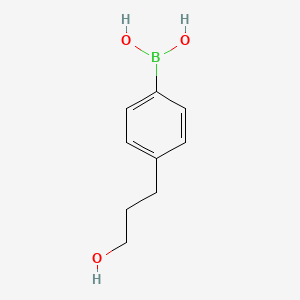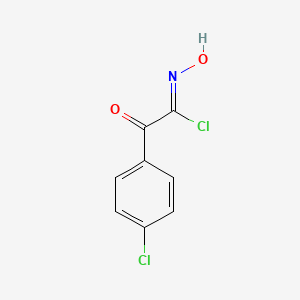
4-Chlorophenylglyoxylohydroxamyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chlorophenylglyoxylohydroxamyl Chloride is a chemical compound with the molecular formula C8H5Cl2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group, a glyoxylohydroxamyl group, and a chloride group, which contribute to its unique chemical properties.
科学的研究の応用
4-Chlorophenylglyoxylohydroxamyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
4-Chlorophenylglyoxylohydroxamyl Chloride can be synthesized through multiple synthetic routes. One common method involves the reaction of 2,4’-Dichloroacetophenone with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions typically include:
Temperature: Controlled to prevent decomposition.
Solvent: Often an organic solvent like dichloromethane.
Catalysts: May include bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required production volume.
Purification Steps: Including recrystallization and distillation to achieve high purity levels.
Quality Control: Ensuring the final product meets industry standards.
化学反応の分析
Types of Reactions
4-Chlorophenylglyoxylohydroxamyl Chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions include:
Oximes: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
作用機序
The mechanism of action of 4-Chlorophenylglyoxylohydroxamyl Chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chlorophenylglyoxylamide: Similar structure but lacks the hydroxamyl group.
4-Chlorophenylglyoxylohydroxamic Acid: Similar structure but with a hydroxamic acid group instead of a chloride group.
4-Chlorophenylglyoxylate: Similar structure but with an ester group.
Uniqueness
4-Chlorophenylglyoxylohydroxamyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
6305-05-1 |
|---|---|
分子式 |
C8H5Cl2NO2 |
分子量 |
218.03 g/mol |
IUPAC名 |
(1E)-2-(4-chlorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C8H5Cl2NO2/c9-6-3-1-5(2-4-6)7(12)8(10)11-13/h1-4,13H/b11-8+ |
InChIキー |
KPMRXNMLJSQAQE-DHZHZOJOSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)/C(=N\O)/Cl)Cl |
SMILES |
C1=CC(=CC=C1C(=O)C(=NO)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)C(=NO)Cl)Cl |
| 6305-05-1 | |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


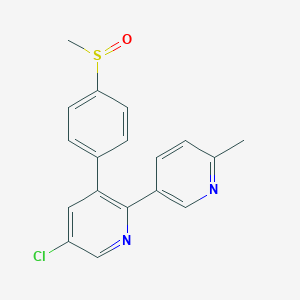
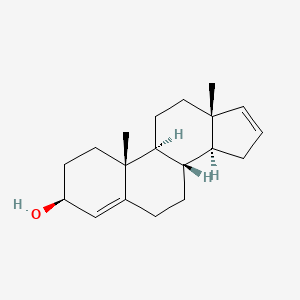
![6-Chlorobenzo[d]oxazole](/img/structure/B1588422.png)
